molecular formula C10H13ClN4 B2654691 (4-(5-Methyl-1H-1,2,4-triazol-3-yl)phenyl)methanamine hydrochloride CAS No. 2225141-21-7

(4-(5-Methyl-1H-1,2,4-triazol-3-yl)phenyl)methanamine hydrochloride

Cat. No.: B2654691
CAS No.: 2225141-21-7
M. Wt: 224.69
InChI Key: QMBVMLQKYTXRLV-UHFFFAOYSA-N
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Description

The compound (4-(5-Methyl-1H-1,2,4-triazol-3-yl)phenyl)methanamine hydrochloride features a para-substituted phenyl ring linked to a 1H-1,2,4-triazole moiety via a methylene bridge. The triazole ring bears a methyl group at the 5-position, and the primary amine is protonated as a hydrochloride salt, enhancing aqueous solubility. This structural motif is common in medicinal chemistry due to the triazole’s hydrogen-bonding capacity and metabolic stability .

Properties

IUPAC Name

[4-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4.ClH/c1-7-12-10(14-13-7)9-4-2-8(6-11)3-5-9;/h2-5H,6,11H2,1H3,(H,12,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMBVMLQKYTXRLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)C2=CC=C(C=C2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(5-Methyl-1H-1,2,4-triazol-3-yl)phenyl)methanamine hydrochloride typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Substitution Reaction: The triazole ring is then subjected to a substitution reaction with a phenyl derivative to introduce the phenyl group at the desired position.

    Methylation: The methyl group is introduced through a methylation reaction using methyl iodide or a similar reagent.

    Formation of Methanamine: The methanamine group is introduced through a reaction involving formaldehyde and ammonia or a primary amine.

    Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-(5-Methyl-1H-1,2,4-triazol-3-yl)phenyl)methanamine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring and the phenyl group.

    Condensation: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

    Condensation Reagents: Aldehydes, ketones.

Major Products Formed

    Oxidation Products: Oxidized derivatives of the triazole ring.

    Reduction Products: Reduced forms of the triazole ring or phenyl group.

    Substitution Products: Various substituted triazole derivatives.

    Condensation Products: Schiff bases and other condensation products.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
The compound exhibits promising antimicrobial properties, particularly against various strains of bacteria and fungi. Research indicates that derivatives of 1,2,4-triazole compounds show significant activity against Mycobacterium tuberculosis, a pathogen responsible for tuberculosis. For instance, a study demonstrated that triazole derivatives could inhibit the growth of Mycobacterium tuberculosis with low micromolar potency, suggesting that (4-(5-Methyl-1H-1,2,4-triazol-3-yl)phenyl)methanamine hydrochloride may also possess similar effects .

Antifungal Properties
The compound's triazole moiety is known for its antifungal activity. Triazoles inhibit the enzyme lanosterol demethylase, which is critical in fungal cell membrane synthesis. This mechanism has been explored in various studies where triazole-based compounds were effective against Candida species and other fungal pathogens .

Case Study: Synthesis and Optimization
A systematic study on the synthesis of triazole derivatives revealed that modifications at specific positions of the triazole ring can enhance antimicrobial activity. For example, substituting different groups on the phenyl ring led to variations in potency against microbial strains. This structure-activity relationship (SAR) analysis is crucial for developing more effective antibiotics .

Agricultural Applications

Fungicides
Due to its antifungal properties, (4-(5-Methyl-1H-1,2,4-triazol-3-yl)phenyl)methanamine hydrochloride can be explored as a potential fungicide in agriculture. Triazole compounds are widely used in crop protection to manage fungal diseases. Research has shown that triazole fungicides can effectively control pathogens affecting crops such as wheat and barley .

Herbicide Development
The compound may also serve as a lead structure for developing new herbicides. Studies indicate that triazole derivatives can interfere with plant growth by inhibiting specific enzymatic pathways essential for plant development .

Material Science

Polymer Chemistry
In material science, the incorporation of triazole units into polymer matrices has been investigated for enhancing mechanical properties and thermal stability. The unique properties of triazoles make them suitable for applications in creating high-performance materials .

Case Study: Synthesis of Triazole Polymers
Research has shown that polymers containing triazole linkages exhibit improved thermal stability compared to their non-triazole counterparts. This enhancement is attributed to the strong intermolecular interactions facilitated by the triazole groups within the polymer chains .

Data Tables

Application AreaSpecific Use CaseFindings
Medicinal ChemistryAntimicrobial ActivityEffective against Mycobacterium tuberculosis
Antifungal PropertiesInhibits fungal growth via lanosterol demethylase
AgricultureFungicidesControls fungal diseases in crops
Herbicide DevelopmentInterferes with plant growth mechanisms
Material SciencePolymer ChemistryEnhances mechanical properties and thermal stability

Mechanism of Action

The mechanism of action of (4-(5-Methyl-1H-1,2,4-triazol-3-yl)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors that are involved in various biological processes.

    Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and metabolism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Modifications

Triazole vs. Oxadiazole Derivatives
  • Target Compound : The 1H-1,2,4-triazole core contributes to moderate basicity and hydrogen-bonding interactions. The 5-methyl group provides steric bulk without significant electronic perturbation.
  • Oxadiazole Analogs :
    • (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride (C₄H₈ClN₃O): Replacing triazole with 1,2,4-oxadiazole reduces basicity due to the oxygen atom’s electron-withdrawing effect. This may decrease solubility in acidic environments but improve metabolic stability .
    • [4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanamine hydrochloride (CAS 1228880-37-2): Retains the para-phenyl substitution but substitutes triazole with oxadiazole. The oxadiazole’s lower aromaticity could reduce π-π stacking interactions in biological targets compared to the triazole analog .
Tetrazine Derivative
  • [4-(1,2,4,5-Tetrazin-3-yl)phenyl]methanamine Hydrochloride : The tetrazine core is highly electron-deficient, enabling bioorthogonal reactions (e.g., inverse electron-demand Diels-Alder). This reactivity contrasts sharply with the triazole’s inertness, making it suitable for targeted drug conjugation .

Substituent Variations

Methyl vs. Sulfonyl Groups
  • However, steric bulk may hinder binding in hydrophobic pockets .
Positional Isomerism
  • [3-(5-Methyl-4H-1,2,4-triazol-3-yl)phenyl]amine (CAS 915924-22-0): The amine is directly attached to the meta-position of the phenyl ring, eliminating the methylene spacer.

Structural and Functional Comparison Table

Compound Name Molecular Formula Molecular Weight Heterocycle Key Substituents Notable Properties References
(4-(5-Methyl-1H-1,2,4-triazol-3-yl)phenyl)methanamine hydrochloride C₁₀H₁₃ClN₄ 224.69 1H-1,2,4-triazole 5-Methyl, para-phenyl High hydrogen-bonding capacity, moderate solubility
(5-Methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride C₄H₈ClN₃O 149.58 1,2,4-oxadiazole 5-Methyl Lower basicity, improved metabolic stability
[4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanamine hydrochloride C₁₀H₁₂ClN₃O 225.68 1,2,4-oxadiazole 5-Methyl, para-phenyl Reduced π-π stacking, higher lipophilicity
[5-(Methanesulfonylmethyl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride C₅H₁₁ClN₄O₂S 226.68 1,2,4-triazole Methanesulfonylmethyl Enhanced polarity, steric hindrance
[4-(1,2,4,5-Tetrazin-3-yl)phenyl]methanamine Hydrochloride C₉H₉ClN₅ 223.67 1,2,4,5-tetrazine Para-phenyl Bioorthogonal reactivity, electron-deficient

Key Research Findings

  • Triazole vs. Oxadiazole : Triazole derivatives generally exhibit better solubility in polar solvents due to their higher basicity, whereas oxadiazoles are more lipophilic, favoring blood-brain barrier penetration .
  • Substituent Effects : Electron-withdrawing groups (e.g., sulfonyl) enhance metabolic stability but may reduce membrane permeability. Methyl groups balance steric effects and hydrophobicity .
  • Positional Isomerism : Para-substitution on the phenyl ring optimizes spatial alignment for target engagement compared to meta-substituted analogs .

Biological Activity

(4-(5-Methyl-1H-1,2,4-triazol-3-yl)phenyl)methanamine hydrochloride is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological properties, including its antiviral, antibacterial, and anticancer effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound's structure is characterized by a triazole ring which is known for its diverse biological activities. The presence of the methyl group on the triazole enhances its interaction with biological targets.

Antiviral Activity

Recent studies have highlighted the antiviral properties of triazole derivatives. For instance, compounds similar to (4-(5-Methyl-1H-1,2,4-triazol-3-yl)phenyl)methanamine hydrochloride have demonstrated efficacy against various strains of influenza viruses.

Case Study: Influenza Virus Inhibition

In a study assessing the antiviral activity of triazole-containing derivatives, it was found that certain compounds could reduce the infectivity of influenza viruses by over 90% at specific concentrations. The mechanism involved inhibition of neuraminidase activity, which is crucial for viral replication and spread .

CompoundDose (mg/100 μL)% Reduction in Infectivity
Compound 10.4>90%
Compound 20.675%
Compound 30.850%

Antibacterial Activity

The antibacterial properties of triazole derivatives have also been explored. In vitro studies have shown that these compounds exhibit significant activity against various bacterial strains.

Research Findings

A comprehensive review indicated that triazole derivatives could inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The agar-well diffusion method was utilized to assess antibacterial activity, revealing promising results .

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Anticancer Activity

The potential anticancer effects of (4-(5-Methyl-1H-1,2,4-triazol-3-yl)phenyl)methanamine hydrochloride have been investigated in several studies.

Triazole derivatives have been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. For example, one study reported that a related compound significantly reduced cell viability in breast cancer cell lines by inducing cell cycle arrest .

Q & A

Q. Table 1. Key Physicochemical Properties

PropertyValue/DescriptionReference
Molecular Weight223.67 g/mol (C₉H₉N₅·HCl)
Melting Point206–225°C (decomposition)
SolubilitySoluble in DMSO, MeOH; insoluble in H₂O
Storage Conditions−20°C, desiccated, protected from light

Q. Table 2. Common Analytical Techniques

TechniqueApplicationReference
X-ray CrystallographyStructural refinement (SHELXL/ORTEP)
NMR (¹H/¹³C)Functional group confirmation
LC-MSPurity assessment and impurity profiling

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